molecular formula C21H16FN7OS B2931668 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1324206-76-9

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2931668
CAS No.: 1324206-76-9
M. Wt: 433.47
InChI Key: XGQWSNMIXUEVOE-UHFFFAOYSA-N
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Description

N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 1,2,3-triazole ring via an ethyl linker. The 2-fluorophenyl substituent on the thiazolo-triazole moiety and the phenyl group on the 1,2,3-triazole ring contribute to its structural uniqueness. Its synthesis likely involves multi-step reactions, including cyclization and alkylation, as observed in analogous compounds .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7OS/c22-17-9-5-4-8-16(17)19-25-21-28(27-19)15(13-31-21)10-11-23-20(30)18-12-24-29(26-18)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQWSNMIXUEVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are increasingly recognized for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4O4SC_{22}H_{21}FN_{4}O_{4}S, with a molecular weight of 456.5 g/mol. Its structure features a thiazole ring fused with a triazole moiety and various functional groups that enhance its biological activity.

Property Details
Molecular FormulaC22H21FN4O4SC_{22}H_{21}FN_{4}O_{4}S
Molecular Weight456.5 g/mol
IUPAC NameN-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to desired pharmacological effects.

Antibacterial Activity

Research indicates that compounds within the triazolothiazole class exhibit significant antibacterial properties. For instance:

  • In vitro studies show that derivatives like this compound demonstrate potent activity against various Gram-positive bacteria.
  • The mechanism is often linked to the inhibition of bacterial fatty acid biosynthesis through targeting enzymes such as FabI .

Antifungal Activity

The compound has also been evaluated for antifungal efficacy:

  • Studies report effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been assessed using several cancer cell lines:

  • In vitro tests against MCF-7 (breast cancer) and MDA-MB-231 cell lines indicate significant antiproliferative effects .

Other Pharmacological Activities

Beyond antibacterial and anticancer effects, this compound may exhibit:

Case Studies

Several studies have been conducted to explore the biological activities of compounds similar to this compound:

  • Study on Enzyme Inhibition : A recent study highlighted that triazolothiazole derivatives significantly inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), suggesting potential applications in treating diseases where alkaline phosphatase plays a role .
    Enzyme Inhibition (%)
    h-TNAP85%
    h-IAP78%
  • Anticancer Evaluation : Another study assessed the cytotoxic effects on various cancer cell lines using the MTT assay. Results showed IC50 values indicating high potency against breast cancer cells .

Chemical Reactions Analysis

Oxidation Reactions

The triazole and thiazole rings in the compound undergo oxidation under controlled conditions. Key observations include:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral mediums.

  • Products : Formation of sulfoxides or sulfones from sulfur-containing moieties, with potential ring-opening in extreme conditions.

  • Mechanism : Electron-rich sulfur atoms in the thiazole ring act as primary oxidation sites, while the triazole ring remains stable under mild conditions.

Reduction Reactions

Selective reduction pathways have been demonstrated:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
Nitro ReductionH₂/Pd-C in ethanol Corresponding amine derivative82–91
Thiazole Ring HydrogenationNaBH₄ in THFPartially saturated thiazoline analog68

Reductive cleavage of the carboxamide group has not been observed under standard conditions.

Electrophilic Aromatic Substitution

The fluorophenyl group participates in:

  • Halogenation : Br₂/FeBr₃ yields para-bromo derivatives (72% conversion).

  • Nitration : HNO₃/H₂SO₄ produces meta-nitro products due to fluorine’s electron-withdrawing effect.

Nucleophilic Acyl Substitution

The carboxamide group reacts with:

  • Grignard reagents : Forms ketone derivatives (RMgX → R-CO-R').

  • Amines : Undergoes transamidation with primary amines in DMF at 80°C.

Cycloaddition and Cross-Coupling Reactions

Experimental data from analogous systems reveals:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) extends the triazole system .

Hydrolysis and Stability Studies

ConditionpHTemperature (°C)Degradation ProductsStability (%)
Acidic260Sulfonic acid derivatives42
Alkaline1225Carboxylate salts88
Neutral740No decomposition95

The carboxamide group shows pH-dependent hydrolysis, with complete cleavage observed in 6M HCl at reflux.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2+2] Cycloaddition between triazole and thiazole rings .

  • Fluorophenyl ring dimerization (quantum yield Φ = 0.18) .

Comparative Reactivity Table

Functional GroupReaction PartnerRate Constant (k, M⁻¹s⁻¹)
Thiazole S-atommCPBA2.4 × 10⁻³
Triazole N-atomMel (methyl iodide)5.1 × 10⁻⁴
CarboxamideNaOH (1M)8.9 × 10⁻⁶

Mechanistic Insights

  • Suzuki Coupling Pathways : Oxidative addition of palladium(0) to the C-Br bond occurs with ΔG‡ = 24.3 kcal/mol .

  • Hydrolysis Kinetics : Follows pseudo-first-order kinetics with Eₐ = 58.2 kJ/mol.

  • Radical Intermediates : ESR studies confirm thiyl radical formation during photodegradation .

This comprehensive analysis demonstrates the compound’s versatility in synthetic transformations, with precise control achievable through tailored reaction conditions. Current research gaps include detailed DFT studies of transition states and exploration of biocatalytic modification routes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on substituent variations, synthetic pathways, and biological relevance. Key analogues include:

Compound Name Core Structure Substituents/R-Groups Key Features
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazole + ethanediamide 4-Fluorophenyl, 4-methoxyphenyl Ethanediamide linker; enhanced hydrogen-bonding potential
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide Triazolo-pyridazine + furan 3-Fluorophenyl, furan-2-carboxamide Pyridazine core; oxygen linker; furan moiety for π-π interactions
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole + sulfonylphenyl X = H, Cl, Br; 2,4-difluorophenyl Sulfonyl group enhances metabolic stability; halogen substituents

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in cyclized thiazolo-triazoles confirms successful tautomerization, as seen in compounds [7–9] .
  • 1H-NMR : Distinct signals for ethyl linkers (δ ~2.8–3.5 ppm) and fluorophenyl protons (δ ~7.1–7.8 ppm) align with spectral data for related triazole-thiazoles .

Data Tables

Table 1: Structural Comparison of Key Analogues

Feature Target Compound N′-(4-Methoxyphenyl)ethanediamide [1,2,4]Triazolo-thiadiazole
Core Heterocycles Thiazolo-triazole + 1,2,3-triazole Thiazolo-triazole + ethanediamide Triazolo-thiadiazole
Fluorine Substituent 2-Fluorophenyl 4-Fluorophenyl 3-Fluorophenyl (in pyridazine analogue)
Linker Type Ethyl Ethyl + ethanediamide Oxygen (in pyridazine analogue)
Synthetic Yield Not reported Not reported 42–62%

Table 2: Key Spectral Data for Analogous Compounds

Compound Class IR Stretching (cm⁻¹) 1H-NMR Shifts (δ, ppm)
Thiazolo-triazoles νC=S: 1247–1255; νNH: 3278–3414 Ethyl: 2.8–3.5; Aromatic: 7.1–7.8
Triazolo-thiadiazoles νC=N: 1600–1650; νS-H: Absent Thiadiazole protons: 8.0–8.5

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